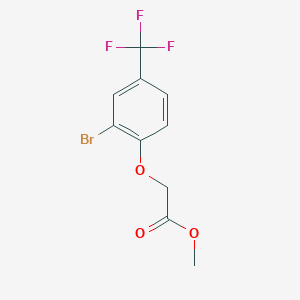

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester

Description

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester: is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetic acid methyl ester moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Properties

IUPAC Name |

methyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEIRKVJEJPBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4-trifluoromethylphenol and methyl chloroacetate as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

Product Isolation: After the reaction is complete, the product is isolated through standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The phenoxy ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Various substituted phenoxyacetic acid esters.

Oxidation Products: Quinones or phenolic derivatives.

Reduction Products: Reduced phenoxy compounds.

Hydrolysis Products: (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to study the effects of substituents on reaction mechanisms.

Biology:

Herbicide Development: Investigated for potential use as a herbicide due to its phenoxyacetic acid structure.

Biochemical Studies: Used in studies to understand the interaction of phenoxy compounds with biological systems.

Medicine:

Drug Development: Explored as a potential lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry:

Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzymatic activity or by altering signal transduction pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

- (2-Bromo-4-methoxyphenoxy)-acetic acid methyl ester

- (2-Bromo-4-chlorophenoxy)-acetic acid methyl ester

- (2-Bromo-4-fluorophenoxy)-acetic acid methyl ester

Comparison:

- Uniqueness: The trifluoromethyl group in (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its analogs with different substituents.

- Reactivity: The presence of the trifluoromethyl group can influence the compound’s reactivity in substitution and oxidation reactions, making it distinct from similar compounds with other substituents.

- Applications: The specific combination of bromine and trifluoromethyl groups may enhance the compound’s suitability for certain applications, such as in the development of herbicides or pharmaceuticals, compared to its analogs.

Biological Activity

Overview

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester is a phenoxyacetic acid derivative characterized by a bromine atom and a trifluoromethyl group attached to a phenoxy ring. This compound has garnered attention for its potential biological activities, particularly in herbicide development and cytotoxicity studies.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's binding affinity and specificity, which may modulate enzymatic activity or alter signal transduction pathways, leading to various biological outcomes.

Herbicidal Properties

The compound has been investigated for its potential use as a herbicide due to its structural similarity to other phenoxyacetic acids. Its ability to inhibit plant growth by interfering with hormonal pathways in plants has been documented, making it a candidate for agricultural applications .

Cytotoxic Effects

In addition to its herbicidal properties, this compound has shown cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in tumor cells, suggesting its potential as an anticancer agent. The specific mechanisms by which this compound induces cell death involve the activation of apoptotic pathways, which are crucial in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals unique properties attributed to the trifluoromethyl group:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (2-Bromo-4-methoxyphenoxy)-acetic acid methyl ester | Methoxy group; less electronegative | Moderate herbicidal activity |

| (2-Bromo-4-chlorophenoxy)-acetic acid methyl ester | Chlorine substituent; different reactivity | Lower cytotoxicity |

| This compound | Trifluoromethyl group; enhanced reactivity | High potential as herbicide and anticancer agent |

Case Studies and Research Findings

- Herbicidal Activity : In field trials, this compound demonstrated effective weed control compared to traditional herbicides. Its application resulted in significant reductions in weed biomass, indicating its potential efficacy in agricultural settings .

- Cytotoxicity Studies : Laboratory studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. The IC50 values ranged between 5 μM to 15 μM, suggesting that it is effective at relatively low concentrations . Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation pathways, confirming its role as a potential anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.